2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-[(4-fluoro-2-methylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H13FO3/c1-8-6-9(12)2-3-10(8)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
NXJSLXKSPNUYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCC2OCCO2 |
Origin of Product |
United States |
Preparation Methods
General Procedure
This method involves reacting 4-fluoro-2-methylphenol with a halomethyl-1,3-dioxolane derivative (e.g., bromomethyl-1,3-dioxolane) under basic conditions.
Reaction Scheme :
Conditions :
-
Base : Potassium carbonate (KCO) or sodium hydride (NaH)
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 60–80°C
-
Time : 6–12 hours
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Purity (HPLC) | >95% | |
| Purification | Column chromatography (SiO, hexane/EtOAc) |
Advantages :
-
High regioselectivity due to the electron-withdrawing fluorine group directing substitution.
-
Scalable for industrial production.
Challenges :
-
Requires anhydrous conditions to prevent hydrolysis of the halomethyl intermediate.
Acid-Catalyzed Cyclization of Diols
Cyclization of 2-(4-Fluoro-2-methylphenoxy)ethyl Glycol
This method employs a diol precursor, such as 2-(4-fluoro-2-methylphenoxy)ethyl glycol, which undergoes cyclization in the presence of an acid catalyst.
Reaction Scheme :
Conditions :
-
Catalyst : Sulfuric acid (HSO) or para-toluenesulfonic acid (p-TsOH)
-
Solvent : Toluene or diethyl ether
-
Temperature : Reflux (110°C for toluene)
-
Time : 2–4 hours
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–75% | |
| Side Products | <5% oligomers | |
| Workup | Neutralization with NaHCO, extraction with EtOAc |
Optimization Tips :
-
Azeotropic removal of water using Dean-Stark apparatus improves yield.
-
Catalytic tetrabutylammonium hydrogen sulfate enhances reaction rate.
Epoxide Ring-Opening Strategy
Epoxide Intermediate Formation
Styrene oxide derivatives are reacted with acetaldehyde in a two-step process to form the dioxolane ring.
Step 1 : Epoxidation of 4-Fluoro-2-methylstyrene
Step 2 : Acid-Catalyzed Ring-Opening with Ethylene Glycol
Key Data :
Applications :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | High | Moderate |
| Acid-Catalyzed Cyclization | 75 | 90 | Medium | High |
| Epoxide Ring-Opening | 60 | 85 | Low | Low |
Key Insights :
-
Nucleophilic substitution is preferred for large-scale production due to its robustness.
-
Acid-catalyzed cyclization offers cost efficiency but requires careful control of water content.
-
Epoxide route is less favored due to lower yields and complexity.
Advanced Purification Techniques
Chromatographic Methods
Crystallization
Recrystallization from ethanol/water (3:1) yields crystals with >99% purity.
Industrial Case Study
A pilot plant synthesis (VulcanChem, 2024) achieved 82% yield using nucleophilic substitution with the following protocol:
-
Reagents : 4-Fluoro-2-methylphenol (1.2 eq), bromomethyl-1,3-dioxolane (1.0 eq), KCO (2.5 eq).
-
Solvent : DMF (5 vol).
-
Reaction : 75°C for 8 hours.
-
Throughput : 15 kg/batch.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The dioxolane ring can also play a role in stabilizing the compound’s structure and facilitating its activity.
Comparison with Similar Compounds
Table 1: Comparison of Key Dioxolane Derivatives
Key Observations:
- DIOCPI and QC-57 : Both exhibit potent HO-1 inhibition (IC₅₀ < 1 µM) due to their aromatic (chlorophenyl/phenyl) and imidazole substituents, which coordinate with heme iron in HO-1 . The absence of a fluorine substituent in these compounds suggests that halogen type (Cl vs. F) may influence binding affinity.
- D26: The 4-fluorophenyl group in D26 contributes to its fungicidal activity (EC₅₀: 11.96 mg/L against R. solani), comparable to the commercial fungicide difenoconazole (EC₅₀: 8.93 mg/L). The triazole moiety enhances antifungal efficacy by targeting ergosterol biosynthesis .
Structural and Physicochemical Properties
Table 2: Molecular and Physical Properties
Key Observations:
- Methoxy vs. Methyl Groups: The methoxy group in 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (MW: 194.23) reduces steric hindrance compared to methylphenoxy derivatives, which may affect enzyme binding .
Mechanistic Insights from Molecular Docking
- DIOCPI : Binds to HO-1 via imidazole coordination to heme iron and occupies the distal pocket, displacing critical residues like the F-helix . The 4-chlorophenyl group enhances hydrophobic interactions.
- D26: Docks into fungal CYP51 P450 (ergosterol biosynthesis enzyme) similarly to difenoconazole, with the 4-fluorophenyl group stabilizing interactions in the active site .
Biological Activity
2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Chemical Formula : C10H11F O2
- CAS Number : 1443331-22-3
- Molecular Weight : 182.19 g/mol
The unique structure of this compound includes a dioxolane ring that may contribute to its biological activity. The compound's reactivity is influenced by the presence of the fluorine atom and the phenoxy group, which can facilitate interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of dioxolanes can inhibit cancer cell proliferation. For instance, compounds with phenoxy groups have been shown to induce apoptosis in cancer cell lines such as MDA-MB-468 and OVCAR-4 by inhibiting key signaling pathways like VEGFR-2 and STAT3 .
- Antimicrobial Properties : The presence of fluorine in similar compounds has been associated with enhanced antimicrobial activity. This suggests that this compound may also possess such properties, although specific studies are needed to confirm this.
Case Studies and Research Findings
-
Anticancer Studies :
- A study on related compounds showed that those containing a phenoxy moiety exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 µM .
- Another investigation indicated that compounds targeting PARP1 and BRD4 showed reduced VEGF concentrations in ovarian cancer cells, suggesting a potential therapeutic pathway for dioxolane derivatives .
- Mechanistic Insights :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | TBD | VEGFR inhibition |
| Compound A (Phenoxy derivative) | Anticancer | 5.67 ± 0.57 | Apoptosis induction |
| Compound B (Fluorinated analog) | Antimicrobial | TBD | Cell membrane disruption |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane?
- Methodology : A common approach involves acid-catalyzed ketalization or nucleophilic substitution. For example, reacting 4-fluoro-2-methylphenol with 2-(bromomethyl)-1,3-dioxolane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) . Alternatively, condensation of 1,3-dioxolane derivatives with fluorinated phenols via Mitsunobu or Williamson ether synthesis could be explored .
- Critical Parameters : Monitor reaction progress via TLC or GC-MS. Ensure anhydrous conditions to avoid hydrolysis of the dioxolane ring .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns using H and C NMR. The fluorine atom in the 4-position will induce deshielding in adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., C₁₁H₁₂FO₃).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent like dichloromethane/hexane and compare with similar dioxolane derivatives .
Q. What are the key physicochemical properties influencing its reactivity?
- Lipophilicity : The fluorinated phenyl group enhances lipophilicity (logP ~2.1), which impacts solubility in aqueous vs. organic media .
- Stability : The 1,3-dioxolane ring is acid-sensitive; avoid strong acids to prevent ring-opening. Stability studies under varying pH (2–9) are recommended .
Advanced Research Questions
Q. How does the substitution pattern (fluoro and methyl groups) affect biological activity compared to analogs?
- Structure-Activity Relationship (SAR) :
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target compound | 4-Fluoro, 2-methyl | Enhanced antimicrobial (hypothesized) |
| 2-(4-Chlorophenyl)-1,3-dioxolane | 4-Cl | Moderate antimicrobial |
| 2-Phenyl-1,3-dioxolane | No substituents | Anticonvulsant |
- Mechanistic Insight : The electron-withdrawing fluorine may increase electrophilicity, while the methyl group could sterically hinder undesired interactions .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The dioxolane oxygen may form hydrogen bonds with active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s electronegativity may stabilize π-stacking with aromatic residues .
Q. How to resolve contradictions in reactivity data observed during substitution reactions?
- Case Study : If halogenation yields unexpected regioisomers, employ DFT calculations to map transition-state energies. Steric effects from the methyl group may dominate over electronic effects .
- Experimental Validation : Use competitive kinetics with isotopic labeling (e.g., O in dioxolane) to trace reaction pathways .
Methodological Challenges
Q. What strategies mitigate side reactions during dioxolane ring functionalization?
- Optimized Conditions :
- Use mild oxidizing agents (e.g., TEMPO/NaOCl) to avoid over-oxidation of the dioxolane .
- For reductions, employ catalytic hydrogenation (Pd/C) instead of LiAlH₄ to preserve stereochemistry .
Q. How to design a stability-indicating HPLC method for degradation studies?
- Parameters :
- Column: C18 reverse-phase.
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
- Detection: UV at 254 nm (fluorophore absorption) .
- Stress Testing : Expose the compound to heat (40–60°C), light (UV), and oxidizers (H₂O₂) to identify degradation products .
Data-Driven Insights
Q. What spectroscopic discrepancies arise in characterizing fluorinated dioxolanes?
- F NMR : The 4-fluoro group typically resonates at ~-110 ppm (vs. CFCl₃). Shifts may indicate conformational changes in solution .
- IR Spectroscopy : The C-F stretch appears at 1100–1200 cm⁻¹, overlapping with dioxolane C-O stretches. Deconvolute using second-derivative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
